1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Inhibition
The compound and its related derivatives have been studied for their potential in inhibiting HIV-1 attachment. This application is significant in the context of developing treatments against HIV. A study found that modifications to the piperazine ring, a key element of this compound, significantly impact its effectiveness in blocking the HIV-1 virus from attaching to host cells (Wang et al., 2009).
Antiasthmatic Potential
Research into the compound's derivatives has shown promising results in developing antiasthmatic agents. A study synthesized and evaluated a series of compounds for their vasodilatory activity, which is crucial in treating asthma (Bhatia et al., 2016).
Antiproliferative and Erythroid Differentiation
The compound's derivatives have been explored for their antiproliferative effects against leukemia. A study tested several piperazine derivatives for their ability to inhibit cell proliferation and induce erythroid differentiation in chronic myelogenous leukemia cells (Saab et al., 2013).
Anticancer Activity
Further research has indicated the compound's derivatives as potential anticancer agents. Studies have shown that these derivatives can exhibit good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013).
Luminescent Properties and Photo-Induced Electron Transfer
Some derivatives have been synthesized and studied for their luminescent properties and potential in photo-induced electron transfer applications, which are important in the development of fluorescent probes and sensors (Gan et al., 2003).
Synthesis of Indoles and Piperazine Derivatives
Research has also focused on the synthesis of indoles and piperazine derivatives from the compound, demonstrating its versatility as a precursor in organic synthesis (Akeng’a & Read, 2005).
Selective Alpha 1 Adrenoceptor Ligands
The compound's derivatives have been evaluated for their affinity as alpha 1 adrenoceptor ligands. This research is relevant for developing treatments for conditions like hypertension and certain types of cardiac arrhythmias (Russo et al., 1991).
Halocyclization Studies
Halocyclization of the compound's derivatives has been studied, which is significant in the field of synthetic chemistry and drug development (Zborovskii et al., 2011).
Antibacterial and Antifungal Properties
Several studies have synthesized and evaluated the compound's derivatives for their antimicrobial activities. This research is crucial in the ongoing search for new antibacterial and antifungal agents (Rajkumar et al., 2014).
Anti-inflammatory Activity
Research into the anti-inflammatory properties of the compound's derivatives has shown promising results, particularly in the development of new treatments for inflammatory diseases (Ahmed et al., 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
The molecular and cellular effects of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione’s action would depend on the specific targets and pathways it affects. Given the broad range of biological activities associated with indole derivatives , these effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked HIV infection, decreased oxidative stress, inhibited microbial growth, suppressed tuberculosis, regulated blood glucose levels, inhibited malaria parasites, and inhibited cholinesterase activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-21(19-5-3-4-6-20(19)24-15)22(28)23(29)26-13-11-25(12-14-26)18-9-7-17(8-10-18)16(2)27/h3-10,24H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGITWFSGACXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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